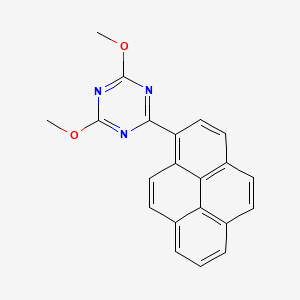
2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine
概要
説明
2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine (DMPT) is a fluorescent dye that has been widely used in scientific research due to its unique properties. DMPT belongs to the class of pyrene-based dyes, which are known for their high sensitivity and selectivity towards biomolecules such as nucleic acids and proteins.
科学的研究の応用
2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has been widely used in various scientific research applications such as:
1. DNA and RNA detection: 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has been used as a fluorescent probe for the detection of DNA and RNA in various biological samples. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has a high sensitivity towards nucleic acids and can detect even small quantities of DNA and RNA.
2. Protein detection: 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has also been used as a fluorescent probe for the detection of proteins in biological samples. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine can selectively bind to proteins and emit fluorescence, which can be detected using various instruments.
3. Cell imaging: 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has been used for live cell imaging due to its high sensitivity and low cytotoxicity. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine can selectively stain the nucleus and cytoplasm of cells, which can be visualized using fluorescence microscopy.
作用機序
The mechanism of action of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine involves the interaction of the dye with biomolecules such as nucleic acids and proteins. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine can selectively bind to these biomolecules and emit fluorescence, which can be detected using various instruments. The binding of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine to biomolecules is based on the principle of intercalation, which involves the insertion of the dye molecule between the base pairs of DNA and RNA.
生化学的および生理学的効果
2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has been shown to have low cytotoxicity and does not affect the viability of cells. However, prolonged exposure to high concentrations of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine may cause cell death. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has also been shown to have low mutagenicity and genotoxicity, which makes it safe for use in scientific research.
実験室実験の利点と制限
The advantages of using 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in lab experiments are:
1. High sensitivity and selectivity towards biomolecules such as nucleic acids and proteins.
2. Low cytotoxicity and mutagenicity.
3. Can be used for live cell imaging.
The limitations of using 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in lab experiments are:
1. The synthesis method is complex and time-consuming.
2. The yield of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine obtained from the synthesis method is low.
3. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine is sensitive to light and air, which can affect its stability.
将来の方向性
There are several future directions for the use of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in scientific research, such as:
1. Development of new synthesis methods to increase the yield of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine.
2. Modification of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine to improve its stability and sensitivity.
3. Use of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in the development of new diagnostic tools for the detection of various diseases.
4. Use of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine is a fluorescent dye that has been widely used in scientific research due to its unique properties. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine can selectively bind to biomolecules such as nucleic acids and proteins and emit fluorescence, which can be detected using various instruments. 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine has low cytotoxicity and mutagenicity, which makes it safe for use in scientific research. The future directions for the use of 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine in scientific research are promising, and it is expected to play a significant role in the development of new diagnostic tools and drugs for the treatment of various diseases.
特性
IUPAC Name |
2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c1-25-20-22-19(23-21(24-20)26-2)16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGHRTSDRSCANY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062943 | |
| Record name | 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine | |
CAS RN |
3271-22-5 | |
| Record name | Fluorescent Brightener 179 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3271-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxy-6-pyren-1-yl-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003271225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine, 2,4-dimethoxy-6-(1-pyrenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUORESCENT BRIGHTENER 179 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM6O97T4AR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



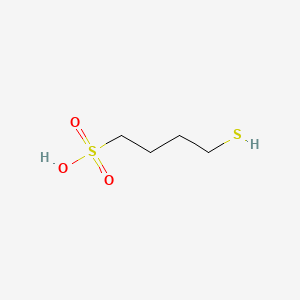
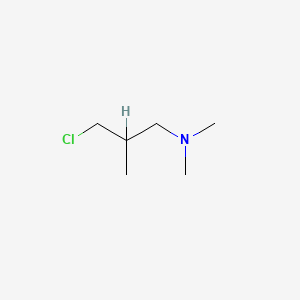

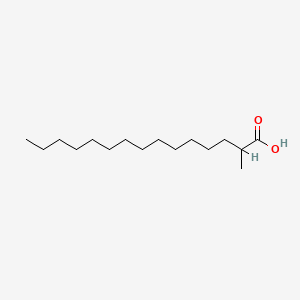
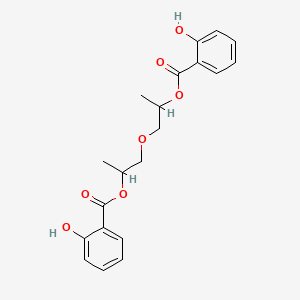
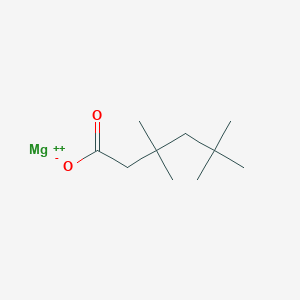
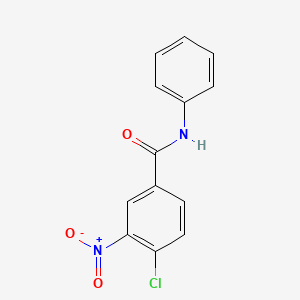
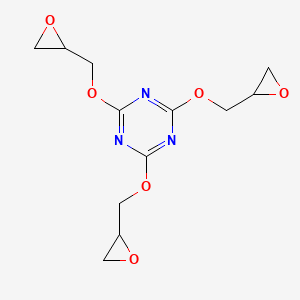
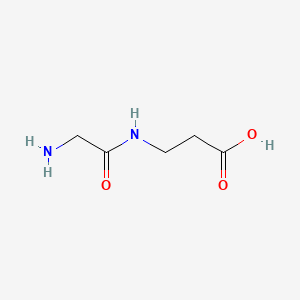
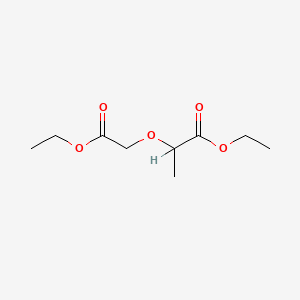
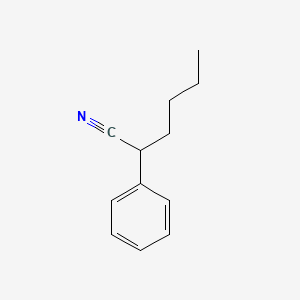
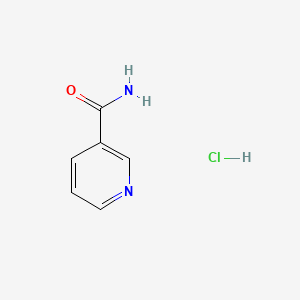
![2,3b-Methano-3bH-cyclopenta[1,3]cyclopropa[1,2]benzene-4-methanol, octahydro-7,7,8,8-tetramethyl-, 4-acetate](/img/structure/B1605032.png)
